1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride 1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1423025-90-4
VCID: VC2963801
InChI: InChI=1S/C12H21N3O.ClH/c1-11(2,3)9-14-10(16-15-9)12(13)7-5-4-6-8-12;/h4-8,13H2,1-3H3;1H
SMILES: CC(C)(C)C1=NOC(=N1)C2(CCCCC2)N.Cl
Molecular Formula: C12H22ClN3O
Molecular Weight: 259.77 g/mol

1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride

CAS No.: 1423025-90-4

Cat. No.: VC2963801

Molecular Formula: C12H22ClN3O

Molecular Weight: 259.77 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride - 1423025-90-4

Specification

CAS No. 1423025-90-4
Molecular Formula C12H22ClN3O
Molecular Weight 259.77 g/mol
IUPAC Name 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;hydrochloride
Standard InChI InChI=1S/C12H21N3O.ClH/c1-11(2,3)9-14-10(16-15-9)12(13)7-5-4-6-8-12;/h4-8,13H2,1-3H3;1H
Standard InChI Key INOVYYSEIJUTJH-UHFFFAOYSA-N
SMILES CC(C)(C)C1=NOC(=N1)C2(CCCCC2)N.Cl
Canonical SMILES CC(C)(C)C1=NOC(=N1)C2(CCCCC2)N.Cl

Introduction

Chemical Properties and Structure

The compound 1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride represents a complex organic molecule with several distinctive structural features. The core structure consists of a 1,2,4-oxadiazole heterocyclic ring system substituted with a tert-butyl group at the 3-position and connected to a cyclohexanamine group at the 5-position. This arrangement creates a molecule with both hydrophobic (tert-butyl and cyclohexyl) and hydrophilic (amine) moieties, giving it interesting physicochemical properties.

The hydrochloride salt formation significantly enhances the compound's solubility and stability characteristics compared to its free base form, making it more suitable for various research and pharmaceutical applications. The salt formation occurs at the primary amine group, which becomes protonated and forms an ionic bond with the chloride counter-ion.

Basic Chemical Identifiers

The fundamental chemical identifiers for 1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride are summarized in the following table:

ParameterValue
CAS Number1423025-90-4
Molecular FormulaC₁₂H₂₂ClN₃O
Molecular Weight259.77 g/mol
IUPAC Name1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;hydrochloride
Standard InChIInChI=1S/C12H21N3O.ClH/c1-11(2,3)9-14-10(16-15-9)12(13)7-5-4-6-8-12;/h4-8,13H2,1-3H3;1H
Standard InChIKeyINOVYYSEIJUTJH-UHFFFAOYSA-N
SMILESCC(C)(C)C1=NOC(=N1)C2(CCCCC2)N.Cl
PubChem Compound ID71757436

The non-hydrochloride form (free base) has a molecular formula of C₁₂H₂₁N₃O and a molecular weight of 223.31 g/mol , demonstrating the difference in mass attributed to the HCl component in the salt form.

Structural Features

The structural features of this compound can be characterized as follows:

  • A 1,2,4-oxadiazole heterocyclic ring serving as the central scaffold

  • A tert-butyl group (C(CH₃)₃) attached to the 3-position of the oxadiazole ring

  • A cyclohexyl ring connected at the 1-position to the 5-position of the oxadiazole ring

  • A primary amine (-NH₂) group at the 1-position of the cyclohexyl ring

  • A chloride counter-ion associated with the protonated amine in the salt form

This structural arrangement contributes to the compound's chemical reactivity and potential biological interactions, with the oxadiazole ring potentially serving as a hydrogen bond acceptor and the amine group as both a hydrogen bond donor and acceptor in its protonated state.

Physical Properties

Solubility Characteristics

As a hydrochloride salt, the compound is expected to exhibit enhanced water solubility compared to its free base form. This improved solubility is a significant advantage for pharmaceutical research and development applications, where aqueous solubility is often a critical factor in drug formulation and bioavailability.

PropertyValue
Melting PointNot Available
Boiling PointNot Available
DensityNot Available
Flash PointNot Available
Log PNot Available

This lack of publicly available physical characterization data suggests that comprehensive physicochemical profiling of this compound may still be ongoing or limited to proprietary research.

SupplierAvailable QuantitiesStated Purity
Changzhou Hopschain Chemical100mg, 250mg, 500mg, 1g, 2.5g, 5g, 10g95+%
MolCore BioPharmatechNot specifiedNLT 97%
Arctom Science250mg, 500mg95%

Related Compounds

Several structurally related compounds appear in the chemical literature, providing context for understanding the potential properties and applications of 1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride.

Comparative Features

The comparison of structural features among these related compounds reveals important structure-activity relationships:

CompoundKey Structural DifferencePotential Impact on Properties
1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amineSmaller ethyl group vs. cyclohexylReduced lipophilicity, potentially different receptor interactions
3-Tert-butyl-1,2,4-oxadiazol-5-amineDirect attachment of amine to oxadiazoleAltered spatial arrangement, different hydrogen bonding pattern
1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-olHydroxyl group vs. amine; additional methylene spacerDifferent hydrogen bonding capabilities, altered basicity

These structural relationships are important for understanding how subtle modifications to the molecular structure might influence the compound's physicochemical properties and potential biological activities.

Research Gaps and Future Directions

The review of available literature on 1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride reveals several important knowledge gaps and potential directions for future research.

Identified Knowledge Gaps

Several key areas lack comprehensive information:

  • Detailed physical properties data (melting point, solubility parameters, partition coefficient)

  • Comprehensive toxicological profiling

  • Specific biological activities or molecular targets

  • Optimized synthetic procedures and yields

  • Structure-activity relationships compared to structural analogs

  • Crystal structure data

Methodological Considerations

Research in these areas would benefit from:

  • Multi-disciplinary approaches combining synthetic chemistry, analytical techniques, and biological screening

  • Collaborative efforts between academic and industrial laboratories

  • Application of modern high-throughput screening technologies to identify potential biological targets

  • Advanced computational methods to predict properties and potential applications

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